molecular formula C24H24N6O2 B11648716 N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11648716
M. Wt: 428.5 g/mol
InChI Key: ZAPILCZZLSYDCZ-MFKUBSTISA-N
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Description

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C24H24N6O2 and a molecular weight of 428.498 g/mol . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H24N6O2/c1-4-32-20-12-8-9-18(13-20)22-14-23(27-26-22)24(31)28-25-15-21-16(2)29-30(17(21)3)19-10-6-5-7-11-19/h5-15H,4H2,1-3H3,(H,26,27)(H,28,31)/b25-15+

InChI Key

ZAPILCZZLSYDCZ-MFKUBSTISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C

Origin of Product

United States

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